molecular formula C17H15FO7S B6244131 2-(4-methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate CAS No. 2411283-28-6

2-(4-methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate

Cat. No.: B6244131
CAS No.: 2411283-28-6
M. Wt: 382.4
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate is a complex organic compound that features both methoxyphenyl and fluorosulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of 2-(4-methoxyphenyl)-2-oxoethanol with 2-[(fluorosulfonyl)oxy]-5-methylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which can lead to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

    Oxidation: Formation of 2-(4-methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, the fluorosulfonyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, it may interact with nucleophilic amino acids in proteins, leading to covalent modifications that can alter protein function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: A simpler compound with similar methoxyphenyl functionality but lacking the fluorosulfonyl group.

    2-(4-Methoxyphenyl)-2-oxoethyl benzoate: Similar structure but without the fluorosulfonyl group.

    2-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid: Contains the fluorosulfonyl group but lacks the methoxyphenyl moiety.

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 2-[(fluorosulfonyl)oxy]-5-methylbenzoate is unique due to the combination of its methoxyphenyl and fluorosulfonyl groups, which provide distinct reactivity and potential for diverse applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research .

Properties

CAS No.

2411283-28-6

Molecular Formula

C17H15FO7S

Molecular Weight

382.4

Purity

92

Origin of Product

United States

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